Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)
Overview
Description
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylphenyl group and a 1-(2-pyrimidinyl)-4-piperidinyl carbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetacetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by hydrolyzing acetylcholine, a neurotransmitter involved in learning and memory . α1-ARs are G-protein-coupled receptors involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and depression .
Mode of Action
This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s interaction with AChE could affect the cholinergic pathway, which plays a significant role in learning and memory . By inhibiting AChE, the compound could potentially enhance cognitive functions by increasing the level of acetylcholine .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles in preliminary studies
Result of Action
The inhibition of AChE could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- involves multiple steps. One common method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-(2-pyrimidinyl)-4-piperidinyl carbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)piperazine
- 1-(2-Pyrimidinyl)piperazine
- 4-(2-Pyrimidinyl)piperazine
Uniqueness
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-4-5-18(2)20(16-17)25-12-14-26(15-13-25)21(28)19-6-10-27(11-7-19)22-23-8-3-9-24-22/h3-5,8-9,16,19H,6-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJHRQFJZHNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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